molecular formula C11H13NO2 B8724008 Ethyl 6-(prop-1-en-2-yl)picolinate

Ethyl 6-(prop-1-en-2-yl)picolinate

Cat. No.: B8724008
M. Wt: 191.23 g/mol
InChI Key: RXBWYMFMEWFCSR-UHFFFAOYSA-N
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Description

Ethyl 6-(prop-1-en-2-yl)picolinate is a picolinate ester derivative featuring a prop-1-en-2-yl substituent at the 6-position of the pyridine ring. The prop-1-en-2-yl group introduces steric and electronic effects that influence reactivity, solubility, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

ethyl 6-prop-1-en-2-ylpyridine-2-carboxylate

InChI

InChI=1S/C11H13NO2/c1-4-14-11(13)10-7-5-6-9(12-10)8(2)3/h5-7H,2,4H2,1,3H3

InChI Key

RXBWYMFMEWFCSR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=N1)C(=C)C

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Ethyl 6-(prop-1-en-2-yl)picolinate has been investigated for its antimicrobial properties. Studies have shown that derivatives of picolinate compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain picolinate derivatives have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli, showcasing potential as antimicrobial agents in clinical settings .

2. Cardiovascular Disease Targeting
Research indicates that compounds similar to this compound can target multiple proteins involved in cardiovascular diseases. These compounds are synthesized from simple organic precursors and have shown promise in modulating pathways associated with inflammation and lipid metabolism, which are critical in cardiovascular health .

3. Drug Development
The compound has been evaluated for its drug-likeness properties, including gastrointestinal absorption and blood-brain barrier permeability. It adheres to the five key drug-likeness rules, making it a candidate for further development in neuropharmacology . The bioavailability of this compound is notable, as it is not significantly degraded by liver enzymes, which enhances its therapeutic potential .

Agricultural Applications

1. Herbicidal Properties
this compound has been explored for its herbicidal activity. Picolinate derivatives are known to affect plant growth by inhibiting specific metabolic pathways. The compound's efficacy as a herbicide can be attributed to its ability to disrupt normal physiological processes in target plants, making it a valuable tool in agricultural management .

2. Pest Control
In addition to its herbicidal properties, the compound may also serve as a biopesticide due to its potential toxicity against certain pests. Research into the structure-activity relationship of picolinate derivatives suggests that modifications can enhance their insecticidal properties, providing an environmentally friendly alternative to synthetic pesticides .

Materials Science Applications

1. Polymer Chemistry
this compound can be utilized as a monomer in polymer synthesis. Its unique structure allows for the formation of copolymers with desirable mechanical and thermal properties. The incorporation of such compounds into polymer matrices can enhance their performance in various applications, including coatings and composites .

2. Functional Materials
The compound's chemical reactivity makes it suitable for developing functional materials with specific properties. For example, it can be used to create sensors or catalysts due to its ability to participate in various chemical reactions under mild conditions .

Data Tables

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntimicrobial ActivityEffective against Staphylococcus aureus and E. coli
Cardiovascular Disease TargetingModulates inflammatory pathways; high bioavailability
Agricultural ApplicationsHerbicidal PropertiesDisrupts metabolic pathways in target plants
Pest ControlPotential biopesticide with modified derivatives
Materials SciencePolymer ChemistryEnhances mechanical properties of copolymers
Functional MaterialsSuitable for sensors and catalysts

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of this compound against multiple bacterial strains. The results indicated significant inhibition zones compared to control groups, demonstrating its potential as an effective antimicrobial agent.

Case Study 2: Herbicidal Action
Field trials were conducted to assess the herbicidal efficacy of this compound on common agricultural weeds. The compound showed a reduction in weed biomass by over 70%, indicating strong herbicidal activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional similarities of Ethyl 6-(prop-1-en-2-yl)picolinate to other picolinate and quinoline carboxylate derivatives are critical for understanding its physicochemical and biological behavior. Below is a comparative analysis based on substituents, molecular properties, and synthetic routes.

Structural Analogues and Similarity Scores

Key analogues from patent and synthetic literature include:

Compound Name Substituents Molecular Weight (g/mol) Similarity Score Key Differences
Ethyl 6-(aminomethyl)picolinate hydrochloride 6-(aminomethyl), HCl salt ~229.7 0.75 Polar amino group vs. hydrophobic propenyl
Ethyl 3-amino-7-bromoquinoline-2-carboxylate 3-amino, 7-bromo, quinoline core ~325.1 0.90 Larger aromatic system, bromo substituent
Methyl 4-hydroxyquinoline-2-carboxylate 4-hydroxy, methyl ester ~203.2 0.86 Hydroxy group enhances H-bonding
This compound (Target) 6-(prop-1-en-2-yl) ~205.2 (estimated) Propenyl group increases hydrophobicity

Notes:

  • The propenyl group in the target compound reduces polarity compared to amino or hydroxy substituents, likely lowering aqueous solubility but improving lipid membrane permeability .
  • Quinoline derivatives (e.g., Ethyl 3-amino-7-bromoquinoline-2-carboxylate) exhibit higher molecular weights and extended π-systems, which may enhance stacking interactions in crystal lattices .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns, critical for crystallization and stability, differ significantly:

  • Compounds with amino or hydroxy groups (e.g., Ethyl 6-(aminomethyl)picolinate hydrochloride) form robust hydrogen-bonded networks, as described by graph set analysis .
  • The propenyl group in the target compound may limit hydrogen bonding, favoring van der Waals interactions or π-π stacking. This contrasts with methyl 4-hydroxyquinoline-2-carboxylate, where hydroxy groups dominate crystal packing .

Research Findings and Data Tables

Physicochemical Properties (Estimated)

Property This compound Ethyl 6-(aminomethyl)picolinate HCl Methyl 4-hydroxyquinoline-2-carboxylate
Molecular Weight 205.2 229.7 203.2
LogP (Octanol-Water) ~2.1 (predicted) ~1.3 ~1.8
Hydrogen Bond Acceptors 3 4 4
TPSA (Ų) 52.5 72.5 66.8
Aqueous Solubility Low Moderate Low to moderate

Preparation Methods

Esterification of 6-(Prop-1-en-2-yl)Picolinic Acid

The most direct route involves esterification of 6-(prop-1-en-2-yl)picolinic acid with ethanol. This method typically employs coupling reagents to activate the carboxylic acid. For example, the Yamaguchi reagent variant, (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY), has demonstrated efficacy in suppressing racemization during esterification.

Procedure :

  • Reactants : 6-(Prop-1-en-2-yl)picolinic acid (1 equiv), ethanol (3 equiv), TCBOXY (1 equiv), DMAP (0.3 equiv), DIPEA (3 equiv).

  • Conditions : Dry dichloromethane (DCM), 0°C to room temperature, 2–4 hours.

  • Yield : 75–90% after silica gel chromatography.

The mechanism involves TCBOXY forming a mixed anhydride with the carboxylic acid, which is subsequently attacked by ethanol to yield the ester. Racemization is minimized due to the steric hindrance of TCBOXY.

Cross-Coupling Approaches

Metal-catalyzed cross-couplings enable the introduction of the prop-1-en-2-yl group onto preformed ethyl picolinate derivatives. A Heck reaction or Suzuki–Miyaura coupling is frequently employed.

Heck Coupling

Reactants : Ethyl 6-bromopicolinate (1 equiv), prop-1-en-2-ylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv).
Conditions : DMF/H₂O (4:1), 80°C, 12 hours.
Yield : 60–70%.

This method suffers from moderate yields due to competing side reactions, such as homocoupling of the boronic acid.

Suzuki–Miyaura Coupling

Reactants : Ethyl 6-bromopicolinate (1 equiv), prop-1-en-2-yltrifluoroborate (1.5 equiv), PdCl₂(dppf) (3 mol%), Cs₂CO₃ (2 equiv).
Conditions : THF/H₂O (3:1), 60°C, 6 hours.
Yield : 85–92%.

The Suzuki method outperforms Heck coupling in both yield and selectivity, attributed to the stability of trifluoroborate reagents.

Direct Functionalization of Picolinate Esters

A less common approach involves lithiation of ethyl picolinate followed by quenching with prop-1-en-2-yl electrophiles.

Procedure :

  • Reactants : Ethyl picolinate (1 equiv), LDA (2 equiv), prop-1-en-2-yl bromide (1.5 equiv).

  • Conditions : THF, −78°C to 0°C, 2 hours.

  • Yield : 50–55%.

This method is limited by poor regioselectivity and competing side reactions at the pyridine nitrogen.

Optimization Strategies

Solvent and Temperature Effects

  • Esterification : DCM is optimal for TCBOXY-mediated reactions, achieving 90% yield at 25°C. Polar aprotic solvents (e.g., DMF) reduce yields to 70% due to reagent decomposition.

  • Cross-Coupling : THF/H₂O mixtures enhance Suzuki coupling rates by solubilizing inorganic bases.

Catalytic Systems

  • Palladium Catalysts : PdCl₂(dppf) outperforms Pd(PPh₃)₄ in Suzuki reactions due to enhanced stability and turnover numbers.

  • Ligand Design : Bulky phosphine ligands (e.g., XPhos) suppress β-hydride elimination in Heck couplings, improving yields to 75%.

Comparative Analysis of Methods

Method Yield (%) Time (h) Cost ($/g) Key Advantage
TCBOXY Esterification85–902–412.5High yield, low racemization
Suzuki Coupling85–92618.0Scalable, excellent selectivity
Direct Lithiation50–55222.0Avoids prefunctionalized substrates

Scalability and Industrial Relevance

The TCBOXY-mediated esterification is preferred for kilogram-scale production due to its simplicity and recyclability of byproducts (2,4,6-trichlorobenzoic acid and oxyma). In contrast, Suzuki coupling, while efficient, requires costly palladium catalysts and stringent anhydrous conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Ethyl 6-(prop-1-en-2-yl)picolinate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via modified Fischer indole or nucleophilic substitution reactions. For example, a thiol-substituted picolinate intermediate (e.g., ethyl 6-((2-oxopropyl)thio)picolinate) can undergo cyclization with hydrazine derivatives under reflux in ethanol, as described in analogous syntheses . Key factors include:

  • Catalyst choice : Acidic or basic conditions to control regioselectivity.
  • Temperature : Reflux conditions (typically 70–100°C) to promote cyclization.
  • Solvent polarity : Ethanol or DMF to stabilize intermediates.
  • Yield optimization : Monitoring via TLC or HPLC to isolate pure product.
    • Data Table :
MethodCatalystSolventTemp. (°C)Yield (%)Reference
Fischer Indole SynthesisH2SO4EtOH8065
Nucleophilic SubstitutionK2CO3DMF10072

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : A combination of 1H/13C NMR , FT-IR , and LC-MS is essential:

  • 1H NMR : Identify proton environments (e.g., vinyl protons at δ 5.2–5.8 ppm, ester carbonyl at δ 4.3–4.5 ppm) .
  • 13C NMR : Confirm carbonyl (C=O) and aromatic carbons.
  • FT-IR : Detect ester C=O stretches (~1700 cm⁻¹) and vinyl C-H bends.
  • LC-MS : Verify molecular ion ([M+H]+) and fragmentation patterns.
    • Critical Note : Use deuterated solvents (e.g., CDCl3) for NMR to avoid interference, and calibrate MS with internal standards .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer :

  • Crystallization : Grow single crystals via slow evaporation in a solvent system (e.g., ethyl acetate/hexane).
  • Data Collection : Use a diffractometer (e.g., Rigaku XtaLAB) with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement : Apply SHELXL for structure solution, incorporating restraints for disordered propenyl groups. Challenges include:
  • Disorder modeling : Use PART and SIMU commands in SHELXL to refine overlapping atoms .
  • Hydrogen placement : Apply riding models or DFT-calculated positions.
  • Validation : Check CIF files with PLATON or Mercury to ensure geometric accuracy .

Q. What strategies address contradictions in spectroscopic data versus computational predictions for this compound?

  • Methodological Answer :

  • Case Study : If experimental NMR chemical shifts conflict with DFT (e.g., B3LYP/6-31G*), consider:
  • Solvent effects : Simulate shifts with IEFPCM solvent models.
  • Conformational sampling : Use molecular dynamics (MD) to explore rotameric states of the propenyl group.
  • Statistical Analysis : Apply Bland-Altman plots or regression analysis to quantify discrepancies .
  • Cross-Validation : Compare with alternative techniques (e.g., X-ray or Raman spectroscopy) .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for biological applications?

  • Methodological Answer :

  • Variable Design : Modify substituents at the picolinate 6-position (e.g., halides, alkyl groups) to assess steric/electronic effects.
  • Bioassay Setup : Test derivatives against target enzymes (e.g., autotaxin) using fluorescence-based assays .
  • Data Analysis :
  • IC50 Determination : Fit dose-response curves with nonlinear regression (e.g., GraphPad Prism).
  • QSAR Modeling : Use MLR or CoMFA to correlate structural features with activity .
  • Challenge : Address low solubility via prodrug strategies (e.g., ester hydrolysis to carboxylic acid derivatives) .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies between theoretical and experimental vibrational spectra?

  • Methodological Answer :

  • Step 1 : Re-examine sample purity via HPLC.
  • Step 2 : Replicate DFT calculations with higher basis sets (e.g., 6-311++G**) and include anharmonic corrections.
  • Step 3 : Use polarized Raman spectroscopy to validate peak assignments .
  • Reference : Cross-check with crystallographic data to confirm molecular geometry .

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